3-Phenyl-2-sulfanylpropanoic acid
Overview
Description
. Calpains are a class of cytosolic cysteine proteases activated by elevated intracellular calcium levels. Overactivation of calpain has been implicated in several degenerative conditions, including stroke, myocardial ischemia, neuromuscular degeneration, and cataract formation .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-2-sulfanylpropanoic acid is Neprilysin . Neprilysin is an enzyme that plays a crucial role in the degradation of amyloid-beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients .
Mode of Action
This compound is an inactive analogue of PD150606 . PD150606 is a selective inhibitor of calpains , a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility and cell cycle progression .
Biochemical Pathways
Given its relationship to pd150606, it may influence pathways involving calpains . Calpains play a role in various cellular processes, including signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Phenyl-2-sulfanylpropanoic acid are not well-studied. It is known that the compound has a sulfanyl group (-SH), which can participate in various biochemical reactions. The sulfanyl group is a strong nucleophile and can form disulfide bonds, which are crucial in protein structure and function. The phenyl group of the compound may also interact with proteins and enzymes through pi stacking or hydrophobic interactions .
Cellular Effects
A study on a similar compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotube hypertrophy in both in vivo and in vitro settings
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. The presence of the sulfanyl group suggests that it may interact with biomolecules through the formation of disulfide bonds. This could potentially lead to changes in protein structure and function, enzyme inhibition or activation, and alterations in gene expression .
Metabolic Pathways
Given the presence of the sulfanyl and carboxylic acid groups, it is possible that the compound could be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .
Preparation Methods
PD 145305 can be synthesized through various organic synthesis routes. One common method involves the reaction of benzyl mercaptan with acrylic acid under controlled conditions to yield 3-Phenyl-2-sulfanylpropanoic acid . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
PD 145305 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide, along with catalysts or specific reaction conditions such as temperature control and inert atmospheres . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PD 145305 is primarily used as a negative control in studies involving calpain inhibitors . Its applications span various fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies investigating the role of calpains in cellular processes and degenerative diseases.
Medicine: Utilized in research on neuroprotective agents and the development of therapeutic strategies for conditions involving calpain overactivation.
Industry: Serves as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.
Comparison with Similar Compounds
PD 145305 is compared with its active analog PD 150606 and other calpain inhibitors:
PD 150606: An alpha-mercaptoacrylate derivative that inhibits μ-calpain and m-calpain with Ki values of 0.21 and 0.37 μM, respectively.
Calpain Inhibitor I: Another potent calpain inhibitor with a different chemical structure and higher potency.
Calpain Inhibitor II: Similar to Calpain Inhibitor I but with variations in its inhibitory profile and selectivity.
PD 145305’s uniqueness lies in its role as a negative control, providing a baseline for evaluating the efficacy and specificity of active calpain inhibitors in various research applications .
Properties
IUPAC Name |
3-phenyl-2-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-15-5 | |
Record name | 3-phenyl-2-sulfanylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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